(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate
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Overview
Description
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.43392 g/mol . This compound is known for its unique structure, which includes an octahydro-4,7-methanoindene core with bis(methylene) dicrotonate groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate typically involves the reaction of octahydro-4,7-methanoindene with methylene dicrotonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) diacetate
- (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dibenzoate
Uniqueness
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is unique due to its specific structure and the presence of dicrotonate groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93962-78-8 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[3-[[(E)-but-2-enoyl]oxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C20H28O4/c1-3-5-18(21)23-11-15-10-16-13-7-8-14(9-13)20(16)17(15)12-24-19(22)6-4-2/h3-6,13-17,20H,7-12H2,1-2H3/b5-3+,6-4+ |
InChI Key |
CGPNCWMQLDKAML-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)/C=C/C |
Canonical SMILES |
CC=CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C=CC |
Origin of Product |
United States |
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